tert-Butyl pyridazine-4-carboxylate
Description
tert-Butyl pyridazine-4-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyridazine core substituted with a tert-butyl carboxylate group at the 4-position. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic and steric properties to derivatives. The tert-butyl ester group enhances solubility in organic solvents and improves stability during synthetic processes, making this compound a valuable intermediate in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
tert-butyl pyridazine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)13-8(12)7-4-5-10-11-6-7/h4-6H,1-3H3 |
InChI Key |
FJJPUHGMSQKCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl pyridazine-4-carboxylate typically involves the reaction of pyridazine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl pyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine-4-carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).
Major Products Formed:
Oxidation: Pyridazine-4-carboxylic acid.
Reduction: Pyridazine-4-methanol.
Substitution: Various substituted pyridazine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: tert-Butyl pyridazine-4-carboxylate is used as an intermediate in the synthesis of more complex pyridazine derivatives, which are valuable in medicinal chemistry for their potential therapeutic properties .
Biology: In biological research, pyridazine derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory activities. This compound serves as a precursor for these bioactive compounds .
Medicine: The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties .
Mechanism of Action
The mechanism of action of tert-Butyl pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, pyridazine derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl pyridazine-4-carboxylate with analogous tert-butyl esters of nitrogen heterocycles, primarily piperazine and piperidine derivatives, based on physicochemical properties, synthetic accessibility, and functional applications.
Structural and Physicochemical Properties
Notes:
- Pyridazine vs. Piperazine/Piperidine: The pyridazine core is aromatic and planar, enabling π-π stacking interactions, whereas piperazine/piperidine derivatives are non-aromatic and conformationally flexible. This difference impacts solubility and binding affinity in biological systems.
- Polarity : The pyridazine derivative likely exhibits higher polarity (estimated TPSA ~55.3) compared to piperazine analogs (TPSA ~38.3), influencing solubility and membrane permeability .
Key Research Findings
Stability : tert-Butyl esters in piperazine derivatives demonstrate excellent stability under acidic and thermal conditions, a trait likely shared by pyridazine analogs .
Biological Activity : Piperazine-based compounds exhibit moderate CYP enzyme inhibition (e.g., CYP3A4), whereas pyridazine derivatives’ activity remains underexplored .
Scalability : Piperazine derivatives are prioritized in industrial synthesis due to established protocols, while pyridazine analogs face challenges in regioselective functionalization .
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